molecular formula C28H28N4O3 B6550238 2-(4-ethylphenyl)-5-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1040674-62-1

2-(4-ethylphenyl)-5-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Número de catálogo: B6550238
Número CAS: 1040674-62-1
Peso molecular: 468.5 g/mol
Clave InChI: DGWRVRHROAKBJY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound features a pyrazolo[1,5-a]pyrazin-4-one core, a bicyclic N-heterocyclic system known for its pharmacological versatility. At position 2, it bears a 4-ethylphenyl group, while position 5 is substituted with a methyl-linked 1,3-oxazole moiety. The oxazole ring is further functionalized with a 5-methyl group and a 4-(propan-2-yloxy)phenyl substituent. The propan-2-yloxy group may enhance lipophilicity, influencing membrane permeability and target binding .

Propiedades

IUPAC Name

2-(4-ethylphenyl)-5-[[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O3/c1-5-20-6-8-21(9-7-20)24-16-26-28(33)31(14-15-32(26)30-24)17-25-19(4)35-27(29-25)22-10-12-23(13-11-22)34-18(2)3/h6-16,18H,5,17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGWRVRHROAKBJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=C(OC(=N4)C5=CC=C(C=C5)OC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mecanismo De Acción

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares the target compound with structurally and functionally analogous derivatives, highlighting key differences in substituents, synthesis, and biological activity:

Compound Name/Structure Key Substituents Synthesis Route Biological Activity Mechanism References
Target Compound : 2-(4-ethylphenyl)-5-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)-pyrazolo[1,5-a]pyrazin-4-one - 4-Ethylphenyl (position 2)
- Oxazolylmethyl with propan-2-yloxy (position 5)
Likely via amide formation and pyrazine ring closure (similar to ) Inferred kinase inhibition (EGFR) or cell cycle arrest (G2/M phase) based on core structure Potential ATP-binding site competition (kinase inhibition)
2-(3-Chloro-4-ethoxyphenyl)-5-{[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}pyrazolo[1,5-a]pyrazin-4-one () - Chloro-ethoxy-phenyl (position 2)
- Oxazolylmethyl with methoxy/ethoxy (position 5)
Not explicitly described; likely similar to target compound Unknown, but chloro and methoxy groups may enhance cytotoxicity Possible kinase inhibition or DNA intercalation
3-(Hydroxymethyl)-5-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4-one () - Hydroxymethyl (position 3)
- 1,3,4-Oxadiazole (position 5)
Functionalization at position 3 via electrophilic substitution () Anticancer or antimicrobial (inferred from oxadiazole’s role in drug design) Oxadiazole may act as a bioisostere for amide/carboxylate groups
Pyrazolo[1,5-a]pyrimidine derivatives (e.g., compounds 6m and 6p) () - 3,4,5-Trimethoxy or 4-fluoro substitutions on phenyl rings One-pot synthesis from pyrazole-3-carboxylic acids () IC₅₀ values <1 µM in cancer cell lines; G2/M phase arrest Cyclin D1/Bcl-2 modulation; ATP-binding site competition (EGFR inhibition)
Pyrazolo[1,5-a]quinoxaline TLR7 antagonists () - Butyl/isobutyl chains for optimal antagonism Copper-catalyzed coupling () TLR7 IC₅₀ = 8.2–10 µM; no TLR8 activity Competitive binding to TLR7’s hydrophobic pocket

Key Structural and Functional Insights:

Core Heterocycle Differences: The target compound’s pyrazolo[1,5-a]pyrazin-4-one core differs from pyrazolo[1,5-a]pyrimidines () in having a pyrazine ring instead of pyrimidine. This may reduce solubility but enhance rigidity for target binding . Pyrazolo[1,5-a]quinoxalines () exhibit distinct TLR7 antagonism, highlighting how minor core changes drastically alter biological targets .

Substituent Impact :

  • The propan-2-yloxy group in the target compound likely improves pharmacokinetics compared to methoxy or chloro groups in analogs () .
  • 1,3,4-Oxadiazole () and 1,3-oxazole (target compound) substituents both serve as bioisosteres but may differ in metabolic stability .

Synthesis Strategies :

  • The target compound’s synthesis likely follows a three-step protocol involving amide formation and pyrazine ring closure () .
  • Functionalization at position 3 (e.g., hydroxymethyl in ) is feasible via electrophilic substitution () .

Mechanistic Divergence: While pyrazolo[1,5-a]pyrimidines () target kinases or cell cycle proteins, pyrazolo[1,5-a]quinoxalines () act on TLR7, underscoring the scaffold’s versatility .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.